molecular formula C18H24Si B13734644 Bis(3,5-dimethylphenyl)dimethylsilane

Bis(3,5-dimethylphenyl)dimethylsilane

Cat. No.: B13734644
M. Wt: 268.5 g/mol
InChI Key: PVVIBQFRSIJWNC-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)dimethylsilane: is an organosilicon compound with the molecular formula C18H24Si It is characterized by the presence of two 3,5-dimethylphenyl groups attached to a central silicon atom, which is also bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethylphenyl)dimethylsilane typically involves the reaction of a Grignard reagent with a dimethyldihalogenosilane. The Grignard reagent is prepared by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with dimethyldichlorosilane under controlled conditions to yield this compound. The reaction is usually carried out at a temperature range of 20-60°C for 1-5 hours .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(3,5-dimethylphenyl)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

Scientific Research Applications

Bis(3,5-dimethylphenyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.

    Industry: It is used in the production of high-performance coatings and adhesives

Mechanism of Action

The mechanism by which Bis(3,5-dimethylphenyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can engage in various bonding interactions, making it a versatile building block in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • Bis(3,4-dimethylphenyl)dimethylsilane
  • Bis(4-methylphenyl)dimethylsilane
  • Bis(phenyl)dimethylsilane

Uniqueness: Bis(3,5-dimethylphenyl)dimethylsilane is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and the types of interactions it can engage in. This structural uniqueness makes it particularly useful in applications requiring precise molecular configurations .

Properties

Molecular Formula

C18H24Si

Molecular Weight

268.5 g/mol

IUPAC Name

bis(3,5-dimethylphenyl)-dimethylsilane

InChI

InChI=1S/C18H24Si/c1-13-7-14(2)10-17(9-13)19(5,6)18-11-15(3)8-16(4)12-18/h7-12H,1-6H3

InChI Key

PVVIBQFRSIJWNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[Si](C)(C)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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